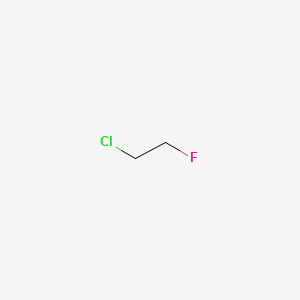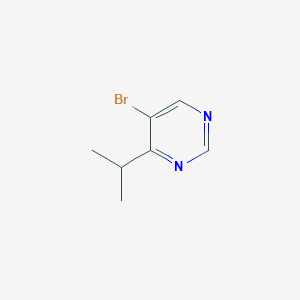
1-Cloro-2-fluoroetano
Descripción general
Descripción
1-Chloro-2-fluoroethane is an organic compound with the molecular formula C₂H₄ClF. It is a halogenated hydrocarbon, where a chlorine atom and a fluorine atom are attached to an ethane backbone. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties .
Aplicaciones Científicas De Investigación
1-Chloro-2-fluoroethane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other halogenated compounds.
Biology and Medicine: The compound is studied for its potential use in pharmaceuticals and as an intermediate in the synthesis of biologically active molecules.
Industry: It is used in the production of refrigerants, solvents, and as a blowing agent in the manufacture of foams
Mecanismo De Acción
Target of Action
1-Chloro-2-fluoroethane is a halogenated hydrocarbon. The primary targets of halogenated hydrocarbons are typically lipophilic structures within cells, such as cell membranes and proteins . .
Mode of Action
Halogenated hydrocarbons generally exert their effects by disrupting the normal function of cell membranes and proteins, leading to cellular damage .
Biochemical Pathways
Halogenated hydrocarbons can interfere with a variety of biochemical processes, including lipid metabolism, protein synthesis, and enzyme activity .
Pharmacokinetics
Metabolism typically occurs in the liver, and excretion is primarily through the lungs .
Result of Action
Exposure to halogenated hydrocarbons can lead to a variety of adverse effects, including cellular damage, organ toxicity, and potential carcinogenic effects .
Action Environment
The action, efficacy, and stability of 1-Chloro-2-fluoroethane can be influenced by various environmental factors. For example, temperature and pH can affect the compound’s stability and reactivity. Additionally, the presence of other chemicals can influence its action and efficacy .
Análisis Bioquímico
Biochemical Properties
1-Chloro-2-fluoroethane plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, particularly CYP2E1, which is involved in its metabolic activation. The interaction with CYP2E1 leads to the formation of reactive metabolites, which can further interact with cellular macromolecules, leading to potential toxic effects . Additionally, 1-Chloro-2-fluoroethane can inhibit certain enzymes involved in cellular metabolism, affecting the overall biochemical pathways within the cell.
Cellular Effects
The effects of 1-Chloro-2-fluoroethane on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. Exposure to 1-Chloro-2-fluoroethane can lead to alterations in the expression of genes involved in oxidative stress response and apoptosis . Furthermore, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to an accumulation of toxic metabolites and oxidative stress. These effects can result in cellular damage and impaired cell function.
Molecular Mechanism
The molecular mechanism of action of 1-Chloro-2-fluoroethane involves its interaction with biomolecules at the molecular level. It binds to cytochrome P450 enzymes, leading to the formation of reactive intermediates that can covalently modify cellular proteins and DNA . This modification can result in enzyme inhibition or activation, as well as changes in gene expression. The reactive intermediates formed from 1-Chloro-2-fluoroethane can also induce oxidative stress by generating reactive oxygen species (ROS), further contributing to cellular damage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Chloro-2-fluoroethane have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities . Long-term exposure to 1-Chloro-2-fluoroethane in in vitro and in vivo studies has shown that it can cause persistent cellular damage and alterations in cellular function. These long-term effects are likely due to the accumulation of reactive metabolites and oxidative stress.
Dosage Effects in Animal Models
The effects of 1-Chloro-2-fluoroethane vary with different dosages in animal models. At low doses, the compound may cause mild biochemical changes without significant toxicity. At higher doses, 1-Chloro-2-fluoroethane can induce severe toxic effects, including lethargy, convulsions, and even death . The threshold for these toxic effects is relatively low, indicating that 1-Chloro-2-fluoroethane is highly toxic at elevated concentrations. The toxic effects are primarily due to the formation of reactive metabolites and the induction of oxidative stress.
Metabolic Pathways
1-Chloro-2-fluoroethane is metabolized primarily by cytochrome P450 enzymes, particularly CYP2E1 . The metabolic pathway involves the initial oxidation of the compound to form reactive intermediates, which can further react with cellular macromolecules. These intermediates can also undergo further metabolism to form less toxic products that are excreted from the body. The metabolic flux of 1-Chloro-2-fluoroethane is influenced by the activity of CYP2E1 and other metabolic enzymes, which can vary between individuals.
Transport and Distribution
Within cells and tissues, 1-Chloro-2-fluoroethane is transported and distributed through passive diffusion and interaction with transport proteins . The compound can accumulate in lipid-rich tissues due to its lipophilic nature, leading to higher concentrations in organs such as the liver and adipose tissue. The distribution of 1-Chloro-2-fluoroethane within the body is influenced by its physicochemical properties, including its solubility and affinity for cellular membranes.
Subcellular Localization
The subcellular localization of 1-Chloro-2-fluoroethane is primarily within the endoplasmic reticulum, where cytochrome P450 enzymes are located . This localization allows for efficient metabolism of the compound by CYP2E1 and other enzymes. Additionally, 1-Chloro-2-fluoroethane can localize to other cellular compartments, such as mitochondria, where it can induce oxidative stress and disrupt cellular function. The targeting of 1-Chloro-2-fluoroethane to specific subcellular compartments is influenced by its chemical structure and interactions with cellular proteins.
Métodos De Preparación
1-Chloro-2-fluoroethane can be synthesized through several methods. One common synthetic route involves the reaction of ethylene with hydrogen chloride and hydrogen fluoride in the presence of a catalyst. Another method involves the reductive dechlorination of 1,2,2-trichloro-1,1-difluoroethane using zero-valent zinc in solvents like methanol, dimethyl formamide, or ethanol at elevated temperatures . These methods are scalable for industrial production, providing high yields of 1-Chloro-2-fluoroethane.
Análisis De Reacciones Químicas
1-Chloro-2-fluoroethane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Elimination Reactions: Under certain conditions, 1-Chloro-2-fluoroethane can undergo elimination reactions to form alkenes.
Common reagents used in these reactions include sodium iodide for substitution, and zinc for reductive dechlorination. The major products formed depend on the reaction conditions and the reagents used.
Comparación Con Compuestos Similares
1-Chloro-2-fluoroethane can be compared with other halogenated ethanes, such as:
- 1-Chloro-1,1-difluoroethane
- 1,1,1-Trichloroethane
- 1,1-Dichloro-2-fluoroethane
These compounds share similar structural features but differ in their chemical reactivity and applications. For instance, 1-Chloro-2-fluoroethane is unique due to its specific halogen substitution pattern, which imparts distinct chemical properties and reactivity .
Propiedades
IUPAC Name |
1-chloro-2-fluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4ClF/c3-1-2-4/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZJSKSPVQQGIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1073234 | |
| Record name | HCFC-151 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1073234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [MSDSonline] | |
| Record name | 1-Chloro-2-fluoroethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2863 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
59 °C | |
| Record name | 1-CHLORO-2-FLUOROETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6787 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Very soluble in alcohol, ether, In water, 2440 mg/l @ 25 °C | |
| Record name | 1-CHLORO-2-FLUOROETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6787 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.1747 g/cu cm @ 20 °C | |
| Record name | 1-CHLORO-2-FLUOROETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6787 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
259.0 [mmHg] | |
| Record name | 1-Chloro-2-fluoroethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2863 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
762-50-5 | |
| Record name | Ethane, 1-chloro-2-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=762-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-2-fluoroethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HCFC-151 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1073234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-CHLORO-2-FLUOROETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H83988O0RW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-CHLORO-2-FLUOROETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6787 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
< -50 °C | |
| Record name | 1-CHLORO-2-FLUOROETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6787 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile](/img/structure/B1294157.png)






